molecular formula C14H16ClN3O2 B7686806 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

Cat. No.: B7686806
M. Wt: 293.75 g/mol
InChI Key: AVGGUDDSMJEHLP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGGUDDSMJEHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide typically involves the cyclization of appropriate precursors in the presence of a suitable catalyst. One common route involves the reaction of 2-chlorobenzonitrile with an amidoxime derivative under basic conditions to form the oxadiazole ring. Subsequently, N-propylation can be achieved through the reaction of the intermediate with propylamine.

Industrial Production Methods

In an industrial context, the production of this compound would likely leverage large-scale reaction vessels, precise temperature control, and continuous monitoring to ensure optimal yields and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of reactions, including:

  • Oxidation: : It can be oxidized in the presence of strong oxidizing agents.

  • Reduction: : The compound may be reduced using suitable reducing agents.

  • Substitution: : Substitution reactions can occur at various positions on the aromatic ring or at the oxadiazole moiety.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions typically involve halogenating agents or nucleophiles under controlled temperatures.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could lead to simpler derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

Biologically, this compound could be explored for its potential bioactivity, such as antimicrobial or anticancer properties, through structural modifications.

Medicine

In medicinal research, derivatives of this compound may be investigated for potential therapeutic applications, given the pharmacologically active oxadiazole moiety.

Industry

Industrially, it could be utilized in the manufacture of advanced materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The precise mechanism of action for 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide would depend on its specific application. Generally, it could interact with biological macromolecules through hydrogen bonding, van der Waals forces, or other intermolecular interactions, influencing molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds such as 3-(2-chlorophenyl)-5-methyl-1,2,4-oxadiazole and 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl derivatives share structural similarities with 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide.

Uniqueness

The uniqueness of this compound lies in its specific substitutions and the presence of the N-propylpropanamide group, which may confer distinct chemical and biological properties compared to its analogs.

This compound's unique structural elements and versatile applications make it a valuable subject for ongoing scientific research and industrial use.

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